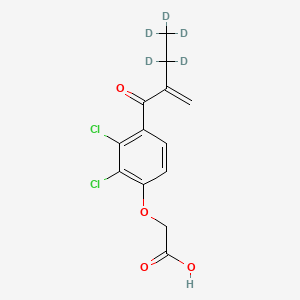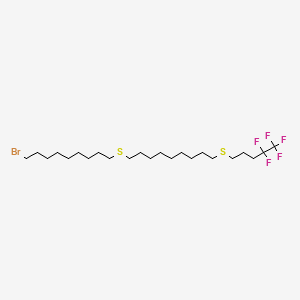
Ethacrynic Acid-d5
Descripción general
Descripción
Ethacrynic Acid-d5 is the labelled analogue of Ethacrynic acid . It is a loop diuretic used to treat high blood pressure and the swelling caused by diseases like congestive heart failure, liver failure, and kidney failure . It is also an inhibitor of glutathione S-transferases (GSTs), a potent inhibitor of the NF-kB-signaling pathway, and modulates leukotriene formation .
Synthesis Analysis
Ethacrynic acid is a loop diuretic that works on the kidneys to increase the amount of urine produced . It is a mono sulfonyl loop diuretic, often known as an excessive ceiling diuretic . Ethacrynic acid operates on the ascending limb of the Henle loop, as well as the proximal and distal tubules .Molecular Structure Analysis
The molecular formula of Ethacrynic Acid-d5 is C13H7D5Cl2O4 . The average mass is 308.169 Da and the mono-isotopic mass is 307.042633 Da .Physical And Chemical Properties Analysis
Ethacrynic Acid-d5 is intended for use as an internal standard for the quantification of ethacrynic acid by GC- or LC-MS . It is a solid substance and slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación
Anticancer Agent
Ethacrynic Acid (ECA) has recently emerged as a potential anticancer agent through the approach of drug repositioning . It has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .
Drug Repurposing
ECA is being considered as a promising candidate for drug repurposing . Despite its clinical use being limited due to its low bioavailability and side effects, such as liver damage and hearing loss at high doses, its potential in cancer treatment is being explored .
Scaffold for Synthesizing New Material
ECA has been used as a scaffold for synthesizing a new material, and various derivatives have been synthesized . This opens up possibilities for creating new drugs with improved properties.
Treatment of Edema
ECA is a diuretic that inhibits Na-K-2Cl cotransporter (NKCC2) present in the thick ascending loop of Henle and is clinically used for the treatment of edema caused by excessive body fluid .
Synthesis of New Derivatives
New ethacrynic acid (EA) derivatives containing nitrogen heterocyclic, urea, or thiourea moieties have been synthesized . These synthesized compounds were screened for their anti-proliferative activity against two different cancer cell lines .
Anti-Proliferative Activity
The synthesized compounds of EA have shown potent anti-proliferative activity against the HL60 cell line, with values of the percentage of cell viability ranging from 20 to 35% at 1 μM of the drug and IC50 values between 2.37 μM and 0.86 μM .
Design of New Analogs
The design, synthesis, and biological activity of new ethacrynic acid (EA) analogs have been reported . The aim is to increase the chemical reactivity of EA and improve its therapeutic potential .
Computational Studies
Computational studies have been conducted on the synthesized compounds of EA to understand the mechanism of action of the most active compounds . This helps in predicting the drug-likeness properties of the synthesized compounds .
Mecanismo De Acción
Target of Action
Ethacrynic Acid-d5, also known as Ethacrynic acid D5, primarily targets the symport of sodium, potassium, and chloride . This symport is primarily located in the ascending limb of Henle, but also in the proximal and distal tubules . These targets play a crucial role in the regulation of ion balance and fluid volume in the body.
Mode of Action
Ethacrynic Acid-d5 inhibits the symport of sodium, potassium, and chloride . This pharmacological action results in the excretion of these ions, leading to increased urinary output and reduction in extracellular fluid . This compound has been classified as a loop or high ceiling diuretic .
Biochemical Pathways
The inhibition of the symport of sodium, potassium, and chloride by Ethacrynic Acid-d5 affects the ion balance and fluid volume in the body . This action impacts the renal system’s function, leading to increased urinary output and decreased extracellular fluid volume .
Pharmacokinetics
The urinary output resulting from the action of Ethacrynic Acid-d5 is usually dose-dependent and related to the magnitude of fluid accumulation . .
Result of Action
The primary result of Ethacrynic Acid-d5’s action is the increased excretion of sodium, potassium, and chloride ions . This leads to increased urinary output and a reduction in extracellular fluid . These effects can be beneficial in conditions such as congestive heart failure, liver cirrhosis, and renal disease where fluid accumulation is a problem .
Safety and Hazards
Ethacrynic Acid-d5 should be handled with personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Avoid ingestion and inhalation . Ensure adequate ventilation and avoid dust formation . Keep containers tightly closed in a dry, cool, and well-ventilated place .
Propiedades
IUPAC Name |
2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOLMBLBETYQHX-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethacrynic Acid-d5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;5H-imidazo[4,5-d]triazin-4-olate](/img/structure/B589128.png)





![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)


![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)


